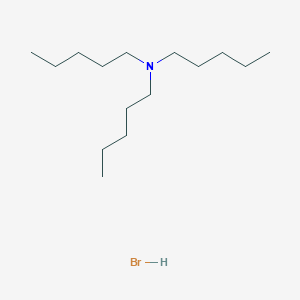
N,N-dipentylpentan-1-amine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dipentylpentan-1-amine;hydrobromide is a chemical compound with the molecular formula C15H33N·HBr. It is also known as 1-Pentanamine, N,N-dipentyl-, hydrobromide. This compound is a derivative of pentanamine, where two pentyl groups are attached to the nitrogen atom, and it is combined with hydrobromic acid to form the hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipentylpentan-1-amine;hydrobromide typically involves the alkylation of pentanamine with pentyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction is usually performed in an organic solvent such as ethanol or methanol. The resulting N,N-dipentylpentan-1-amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dipentylpentan-1-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide, cyanide, or alkoxide ions can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-dipentylpentan-1-amine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: It may be investigated for its potential pharmacological properties and therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N,N-dipentylpentan-1-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dipentylpentan-1-amine: The parent amine without the hydrobromide salt.
N,N-dimethylpentan-1-amine: A similar compound with methyl groups instead of pentyl groups.
N,N-diethylpentan-1-amine: A similar compound with ethyl groups instead of pentyl groups.
Uniqueness
N,N-dipentylpentan-1-amine;hydrobromide is unique due to the presence of two long-chain pentyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
37026-87-2 |
|---|---|
Fórmula molecular |
C15H34BrN |
Peso molecular |
308.34 g/mol |
Nombre IUPAC |
N,N-dipentylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C15H33N.BrH/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3;/h4-15H2,1-3H3;1H |
Clave InChI |
ZITJUWHGMSWHOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)CCCCC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


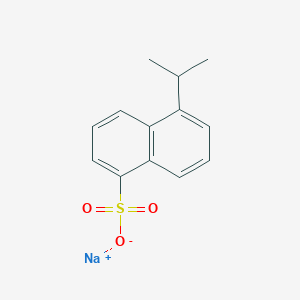
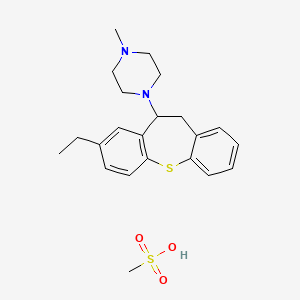
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
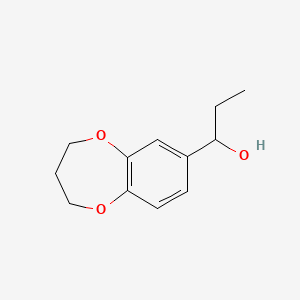
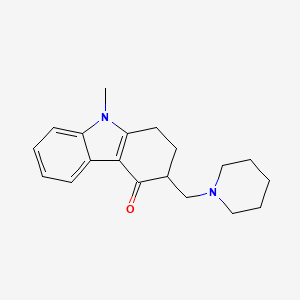
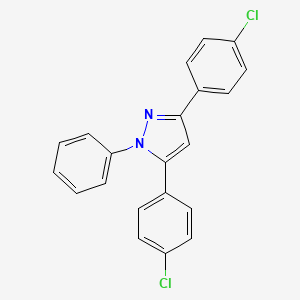

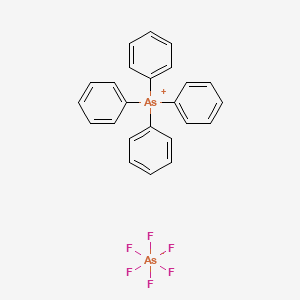
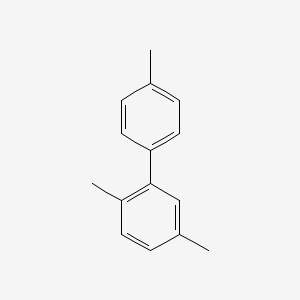

![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
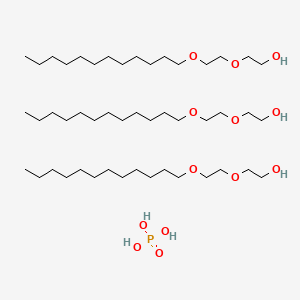
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)

